molecular formula C12H18ClN3O B12214744 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B12214744
M. Wt: 255.74 g/mol
InChI Key: KAAVXCFSICJMMK-UHFFFAOYSA-N
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Description

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring can be alkylated using ethyl halides in the presence of a base.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling: The final step involves coupling the pyrazole and furan rings using a suitable linker, such as methanamine, under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.

    1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-pyridylmethyl)methanamine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine is unique due to the presence of both a pyrazole and a furan ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-3-15-12(10(2)7-14-15)9-13-8-11-5-4-6-16-11;/h4-7,13H,3,8-9H2,1-2H3;1H

InChI Key

KAAVXCFSICJMMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=CO2.Cl

Origin of Product

United States

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